6-(Trimethylsilyl)hex-5-yn-1-ol
Overview
Description
6-(Trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi and a molecular weight of 170.32 g/mol . It is characterized by the presence of a trimethylsilyl group attached to a hexyn-1-ol backbone. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-5-yn-1-ol typically involves the reaction of hex-5-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trimethylsilyl)hex-5-yn-1-ol is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The alkyne functionality enables the compound to undergo addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
- Hex-5-yn-1-ol
- 6-(Trimethylsilyl)hex-5-yn-1-one
- 6-(Trimethylsilyl)hex-5-yn-1-amine
Comparison: 6-(Trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl group and the alkyne functionality. This combination allows for selective reactions and the formation of complex molecules. Compared to hex-5-yn-1-ol, the trimethylsilyl group provides additional stability and reactivity. The compound also differs from 6-(Trimethylsilyl)hex-5-yn-1-one and 6-(Trimethylsilyl)hex-5-yn-1-amine in terms of the functional groups attached to the hexyn-1 backbone, leading to different reactivity and applications.
Properties
IUPAC Name |
6-trimethylsilylhex-5-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMSSFYDZHCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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